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Introduction

Patient-derived xenograft (PDX) models, developed by implanting patient tumor tissue directly
into immunodeficient mice, have become a cornerstone of translational oncology research.[1]
[2][3][4] These models are prized for retaining the histological and genetic characteristics of the
original patient tumor, offering a more predictive preclinical platform compared to traditional cell
line-derived xenografts.[2][5][6][7] This is particularly valuable for testing targeted therapies.

Larotrectinib (Vitraki®) is a first-in-class, highly selective, and potent ATP-competitive inhibitor
of Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC.[8][9][10] These
proteins are encoded by the NTRK1, NTRK2, and NTRKS3 genes, respectively.[8] Oncogenic
fusions involving these NTRK genes lead to constitutively active TRK signaling, which drives
cell proliferation and survival across a wide range of tumor types.[10][11][12] Larotrectinib's
"tumor-agnostic" approval for solid tumors harboring NTRK gene fusions underscores the need
for preclinical models that accurately recapitulate this specific oncogenic driver.[13]

These application notes provide detailed protocols for the establishment, characterization, and
utilization of Larotrectinib-sensitive, NTRK fusion-positive PDX models for preclinical drug
efficacy studies.
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Larotrectinib Mechanism of Action and TRK
Signaling

NTRK gene fusions result in the expression of chimeric TRK proteins that are constitutively
active, leading to ligand-independent dimerization and autophosphorylation.[14] This triggers
downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting
cancer cell growth and survival.[15] Larotrectinib selectively binds to the ATP-binding pocket
of the TRK kinase domain, preventing autophosphorylation and blocking downstream signaling.
[15]
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Caption: TRK signaling pathway and Larotrectinib's point of inhibition.

Section 1: Establishing NTRK Fusion-Positive PDX
Models

The successful establishment of PDX models is a critical first step. The process involves
obtaining fresh, viable tumor tissue from a patient with a confirmed NTRK fusion and implanting
it into highly immunodeficient mice.[2][16]
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Caption: Workflow for Patient-Derived Xenograft (PDX) model establishment.
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Protocol 1: PDX Model Implantation and Propagation

This protocol details the steps from receiving patient tissue to establishing a stable, passaged
PDX model.[5][7][17]

Materials:

e Mice: Highly immunodeficient mice, such as NOD-scid IL2ZRgamma-null (NSG) or similar
strains (6-8 weeks old).[2][16][18]

e Media: Sterile PBS, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
* Reagents: Matrigel® Basement Membrane Matrix.

o Equipment: Sterile surgical instruments, petri dishes, 18-gauge trocars, calipers, biosafety
cabinet.

Procedure:

o Tissue Acquisition: Collect fresh tumor tissue from surgery or biopsy in a sterile container
with transport media (e.g., RPMI) on ice. Process within 2-4 hours of collection.[17]

o Tissue Processing (in a biosafety cabinet):

o Wash the tissue 2-3 times with sterile, ice-cold PBS.

o Place the tissue in a sterile petri dish with a small amount of RPMI.

o Carefully remove any non-tumor or necrotic tissue.

o Mince the viable tumor tissue into small fragments of approximately 2-3 mm3.[7]
e Implantation (PO - First Generation):

o Anesthetize the immunodeficient mouse according to approved institutional animal care
protocols.

o Shave and sterilize the flank of the mouse.
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[e]

Make a small incision (5-10 mm) in the skin.

o

Create a subcutaneous pocket using blunt dissection.

[¢]

Optional but recommended: For difficult-to-engraft tumors, mix the tumor fragment with 50-
100 pL of Matrigel to improve engraftment rates.[19]

[¢]

Implant one tumor fragment into the subcutaneous pocket.
o Close the incision with surgical clips or sutures.

e Monitoring:
o Monitor the mice daily for the first week for signs of distress and to ensure wound healing.
o Once a palpable tumor forms, measure its dimensions using calipers 2-3 times per week.
o Calculate tumor volume using the formula: Volume = (Length x Width?)/2.[20]

e Passaging (P1 and beyond):

[¢]

When the tumor reaches a volume of 1000-1500 mms3, humanely euthanize the mouse.

[e]

Aseptically excise the tumor.

o

Process the tumor as described in Step 2. A portion can be cryopreserved for banking (in
freezing media with 10% DMSO) or fixed in formalin for histological analysis.

o

Implant fragments into a new cohort of mice to expand the model. Low passage numbers
(typically <10) are recommended to maintain fidelity to the original tumor.[1]

Section 2: Characterization of NTRK Fusion-Positive
PDX Models

Once established, PDX models must be characterized to confirm they retain the key molecular
features of the patient's tumor, specifically the NTRK fusion and active TRK signaling.
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Protocol 2: Pan-TRK Immunohistochemistry (IHC)
Screening

IHC is a rapid and cost-effective method to screen for the overexpression of TRK proteins,
which is often indicative of an underlying NTRK gene fusion.[21][22]

Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 um).

Pan-TRK primary antibody (e.g., clone EPR17341).[23]

Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).

Standard deparaffinization, rehydration, and antigen retrieval reagents.
Procedure:

o Deparaffinization and Rehydration: Dewax FFPE slides in xylene and rehydrate through a
graded series of ethanol to water.[16]

o Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate
buffer, pH 6.0) according to antibody manufacturer's instructions.

e Staining:

o

Block endogenous peroxidase activity with 3% hydrogen peroxide.

o

Block non-specific binding with a protein block solution.

[¢]

Incubate with the pan-TRK primary antibody at the optimized dilution and time.

[¢]

Wash and incubate with the HRP-conjugated secondary antibody.

o

Develop the signal using a DAB chromogen substrate.

o

Counterstain with hematoxylin.
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e Analysis: A positive result is typically indicated by cytoplasmic and/or nuclear staining in the
tumor cells. Staining intensity and pattern can vary depending on the fusion partner.[23]
Positive IHC results should always be confirmed by a molecular method.[22]

Protocol 3: Western Blot for TRK Pathway Activation

Western blotting can confirm the expression of the TRK fusion protein and assess the
phosphorylation status of TRK and downstream effectors, providing evidence of pathway
activation.

Materials:

Flash-frozen PDX tumor tissue.

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

e Primary antibodies: anti-pan-TRK, anti-phospho-TRK (e.g., p-TrkA Tyr490/Tyr674/675), anti-
AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK.[24][25]

 HRP-conjugated secondary antibodies.

e Protein electrophoresis and blotting equipment.
e Chemiluminescent substrate.

Procedure:

e Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to
pellet debris and collect the supernatant containing the protein lysate. Determine protein
concentration using a BCA or Bradford assay.

o SDS-PAGE: Denature protein lysates and separate them by molecular weight on a
polyacrylamide gel.

o Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7969564/
https://www.researchgate.net/publication/347695947_Evaluation_of_NTRK_immunohistochemistry_as_a_screening_method_for_NTRK_gene_fusion_detection_in_non-small_cell_lung_cancer
https://www.cellsignal.com/products/primary-antibodies/trka-and-trkb-antibody-sampler-kit/4638
https://www.thermofisher.com/ru/ru/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-79/fluorescent-multiplex-western-blots-signaling-pathway-proteins.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

[e]

o

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

[¢]

Wash the membrane again with TBST.

o Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system. Elevated phospho-TRK levels compared to non-fusion controls indicate
pathway activation.[26]

Section 3: Preclinical Efficacy Studies with
Larotrectinib

Once a characterized NTRK fusion-positive PDX model is established and expanded, it can be
used for in vivo efficacy studies.
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Caption: Workflow for a preclinical drug efficacy study using PDX models.
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Protocol 4: In Vivo Larotrectinib Efficacy Study

Procedure:

o Cohort Expansion: Expand the desired PDX model to generate a cohort of tumor-bearing
mice (e.g., 16-20 mice).

e Randomization: When tumors reach an average volume of 100-200 mms3, randomize the
mice into treatment and control groups (e.g., n=8-10 mice per group).

e Drug Formulation and Dosing:

o Prepare Larotrectinib for oral administration. A typical preclinical dose is 100 mg/kg,
administered twice daily (BID).[13][27]

o The vehicle control should be the same formulation without the active drug.
o Administer the drug or vehicle via oral gavage.
e Monitoring:
o Measure tumor volume with calipers 2-3 times per week.[20]
o Monitor animal body weight and overall health as indicators of toxicity.

e Study Endpoint: Continue the study until tumors in the control group reach a pre-defined
endpoint (e.g., 2000 mm3), or for a set duration.

o Data Analysis:
o Plot mean tumor volume £ SEM for each group over time.
o Calculate Tumor Growth Inhibition (TGI) to quantify drug efficacy.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
observed anti-tumor effect.

o At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g.,
Western blot to confirm TRK inhibition).
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Expected Outcomes and Data Presentation

The efficacy of Larotrectinib has been demonstrated across numerous clinical trials in patients
with NTRK fusion-positive cancers.[28][29] PDX models should recapitulate this sensitivity. The
data below serves as a benchmark for expected responses.

Table 1: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Solid Tumors

No. of Overall Complete Partial
Tumor Type Patients Response Response Response Reference
(Evaluable) Rate (ORR) (CR) (PR)
All Solid
Tumors
55 75% 22% 53% [13][28]
(Pooled
Analysis)
Lung Cancer 15 73% 7% 67% [30]
Sarcomas
36 58% Not Reported  Not Reported  [9]
(Adults)
Salivary o 100%
12 (in initial )
Gland (Investigator 17% 83% [13][28]
55 pt cohort)
Tumors Assessed)
_ 28 (in 68%
Thyroid .
expanded (Investigator 18% 50% [27]
Cancer
cohort) Assessed)

Table 2: Common NTRK Gene Fusions and Associated Tumor Types
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Gene Fusion Associated Cancer Types Reference

Infantile Fibrosarcoma,
ETV6-NTRK3 Secretory Carcinoma (Breast, [13][31]
Salivary), Thyroid Cancer

Colorectal Cancer, Sarcoma,
TPM3-NTRK1 _ [32][33]
Thyroid Cancer

Soft Tissue Sarcoma, Lung
LMNA-NTRK1 [27]
Cancer

SQSTM1-NTRK2 Non-Small Cell Lung Cancer [34]

_ Lung, Sarcoma, Thyroid,
NTRK Fusions (General) ) ) [271[31]
Salivary, Colon, Glioblastoma
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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